molecular formula C20H16N2O3 B11980405 (2-Benzyloxy-benzylidene)-(3-nitro-phenyl)-amine

(2-Benzyloxy-benzylidene)-(3-nitro-phenyl)-amine

Cat. No.: B11980405
M. Wt: 332.4 g/mol
InChI Key: XERNQURZCIOTMJ-UHFFFAOYSA-N
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Description

(2-Benzyloxy-benzylidene)-(3-nitro-phenyl)-amine is an organic compound that belongs to the class of benzylidene derivatives. These compounds are known for their diverse pharmacological activities and are widely used in various fields, including medicine, industry, and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzyloxy-benzylidene)-(3-nitro-phenyl)-amine typically involves a condensation reaction between 2-benzyloxybenzaldehyde and 3-nitroaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

(2-Benzyloxy-benzylidene)-(3-nitro-phenyl)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Benzyloxy-benzylidene)-(3-nitro-phenyl)-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Benzyloxy-benzylidene)-(3-nitro-phenyl)-amine involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The benzyloxy group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Benzyloxy-benzylidene)-(3-nitro-phenyl)-amine is unique due to its specific combination of benzyloxy and nitro groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

N-(3-nitrophenyl)-1-(2-phenylmethoxyphenyl)methanimine

InChI

InChI=1S/C20H16N2O3/c23-22(24)19-11-6-10-18(13-19)21-14-17-9-4-5-12-20(17)25-15-16-7-2-1-3-8-16/h1-14H,15H2

InChI Key

XERNQURZCIOTMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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